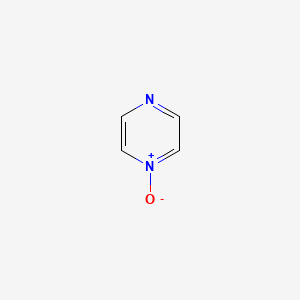

Pyrazine 1-oxide

Descripción

Overview of N-Heterocyclic Compounds and their Significance in Organic Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most varied family of organic compounds. msu.edu Among these, N-heterocyclic compounds, which incorporate one or more nitrogen atoms in the ring, are of paramount importance in organic chemistry. msesupplies.compressbooks.pub Their structural diversity and the ability of the nitrogen atom to participate in hydrogen bonding and other interactions confer a wide range of chemical and biological activities. rsc.org This has led to their extensive use in numerous fields, including pharmaceuticals, agrochemicals, and materials science. msesupplies.comopenmedicinalchemistryjournal.com Notably, approximately 60% of FDA-approved small-molecule drugs feature an N-heterocyclic scaffold, highlighting their significance in medicinal chemistry. msesupplies.comrsc.org

Specific Context of Pyrazine (B50134) Derivatives in Advanced Chemical Synthesis and Applications

Pyrazines are a class of N-heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. mdpi.com These compounds and their derivatives are valuable building blocks in organic synthesis due to their unique electronic properties. openmedicinalchemistryjournal.comresearchgate.net The pyrazine ring system is found in various natural products and has been incorporated into a multitude of synthetic compounds with diverse applications. mdpi.comslideshare.net Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comresearchgate.nettandfonline.comscilit.com Furthermore, they serve as crucial ligands in coordination chemistry, forming complexes with various metals that exhibit interesting magnetic and electronic properties. berkeley.edunih.gov Their utility also extends to the fragrance and materials industries. thieme-connect.com

Rationale for Dedicated Research on Pyrazine 1-Oxide

This compound, a derivative of pyrazine where one of the nitrogen atoms is oxidized, has garnered specific research interest. The introduction of the N-oxide functional group significantly alters the electronic distribution and reactivity of the pyrazine ring, making it a versatile intermediate for the synthesis of more complex molecules. ontosight.aiclockss.org This modification enhances its potential as a precursor for various functionalized pyrazines that are otherwise difficult to synthesize directly. clockss.orgrsc.org Research into this compound is driven by its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-energy density materials. ontosight.airesearchgate.netnih.govacs.org For instance, it is a precursor to 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an insensitive high-explosive. google.comacs.org The unique reactivity of the N-oxide group also opens avenues for novel chemical transformations, including cycloaddition and photochemical reactions. acs.orgresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-6-3-1-5-2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIZBQQGWNBRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=N1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178924 | |

| Record name | Pyrazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-65-6 | |

| Record name | 2423-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyrazine 1 Oxide and Its Derivatives

Historical Development of Pyrazine (B50134) 1-Oxide Synthesis

The journey to synthesize pyrazine 1-oxides has been marked by the development of various chemical strategies, evolving from classical condensation reactions to more sophisticated catalytic systems.

The foundational synthesis of the pyrazine ring system dates back to the 19th century. In 1876, the Staedel–Rugheimer pyrazine synthesis involved the reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then condensed and was oxidized to a pyrazine. wikipedia.org A variation, the Gutknecht pyrazine synthesis of 1879, also relied on the self-condensation of an α-ketoamine, but differed in the method of its synthesis. wikipedia.org Another early method is the Gastaldi synthesis from 1921. wikipedia.org

Early preparations of pyrazine N-oxides often involved the direct oxidation of a pre-formed pyrazine ring. ontosight.ai A common method involved the use of peracids. ontosight.ai Mechanistically, these reactions are believed to proceed through the nucleophilic attack of the pyrazine nitrogen on the electrophilic oxygen of the oxidizing agent.

A significant early synthesis of a substituted pyrazine 1-oxide derivative, 2,6-diaminopyrazine-1-oxide (DAPO), involved the hydrogenation of 2-amino-6-hydroxaminopyrazine-1-oxide (AHAPO). This reaction was carried out in acetic acid with hydrogen gas at 45 psi in the presence of Adam's catalyst (PtO₂). google.com

The evolution of catalytic systems has significantly improved the efficiency and selectivity of this compound synthesis. While early methods often relied on stoichiometric oxidants, later developments introduced catalytic approaches. For instance, the oxidation of pyrazines has been achieved using catalytic systems that are both effective and environmentally benign. researchgate.net

A notable advancement is the use of a protonated peroxotungstate immobilized on a cross-linked chitosan (B1678972) network with a superparamagnetic Fe₃O₄ core. This catalyst, in conjunction with hydrogen peroxide as the oxidant, has been successfully used for the oxidation of various pyrazine derivatives, including 2,6-dimethoxypyrazine (B1307160) and 2,6-dichloropyrazine, to their corresponding N-oxides in good to excellent yields without the need for trifluoroacetic acid. ciac.jl.cn

Manganese-based catalysts have also been employed in the synthesis of pyrazines through acceptorless dehydrogenative coupling routes. acs.org While not directly forming the N-oxide, these methods for constructing the pyrazine core highlight the broader trend towards catalytic efficiency in pyrazine chemistry.

Early Synthetic Routes and Mechanistic Postulations

Contemporary Approaches to this compound Synthesis

Modern synthetic chemistry has brought forth a variety of innovative methods for the construction and functionalization of the this compound scaffold.

A contemporary and efficient strategy for building the this compound framework is through oxidative cyclization reactions. A metal-free oxidative [5+1] cyclization of 1,5-enynes with t-BuONO in the presence of oxygen has been developed to synthesize this compound derivatives. researchgate.netresearchgate.netthieme-connect.comkisti.re.kr This method involves the formation of two C-N bonds and one C-O bond in a single operation. researchgate.net

Another approach involves the MnO₂-mediated oxidative cyclization of "formal" Schiff's bases, providing access to diverse N-heterocycles. nih.gov While this specific example leads to naphthofuro-annulated triazines, the underlying principle of oxidative cyclization is a powerful tool in modern heterocyclic synthesis.

The direct N-oxidation of functionalized pyrazine rings remains a cornerstone of this compound synthesis. Various oxidizing agents have been employed for this purpose. For instance, the oxidation of 2-aminopyrazine (B29847) to 2-aminothis compound has been achieved with high selectivity using m-chloroperbenzoic acid (mCPBA) or Caro's acid (Oxone). lukasiewicz.gov.pl The mCPBA method has been refined to achieve a 99% yield by conducting the reaction in a DMF-MeOH solvent system in the presence of hydrofluoric acid. lukasiewicz.gov.pl

Furthermore, enzymatic methods are emerging as a green alternative. Whole cells of Escherichia coli expressing a multicomponent, soluble di-iron monooxygenase have been used for the biocatalytic synthesis of heteroaromatic N-oxides, including pyrazine N-oxides. acs.org Another example is the use of a noncanonical nonribosomal peptide synthetase (NRPS), PvfC, which is involved in the biosynthesis of pyrazine N-oxides in Pseudomonas. nih.gov

The synthesis of substituted pyrazine 1-oxides is crucial for accessing a diverse range of chemical structures. One notable method involves the reaction of an iminodiacetonitrile (B147120) derivative with a hydroxylamine (B1172632) salt in the presence of a base, such as triethylamine (B128534), to directly form 2,6-diaminopyrazine-1-oxide (DAPO). google.comgoogle.com This approach offers good yields and a stable final product. google.com

The direct functionalization of pyrazine 1-oxides is another powerful strategy. For example, the reaction of pyrazine 1-oxides with electrophiles like esters, acyl halides, and aldehydes in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) and N,N,N',N'-tetramethylethylenediamine (TMEDA) affords 2-alkyl- and 2-acylpyrazine 1-oxides in good yields. clockss.org Lewis acid-mediated reactions have also been employed, such as the cyanation of 3-substituted pyrazine 1-oxides with trimethylsilyl (B98337) cyanide, where the addition of a zinc halide can increase reactivity and regioselectivity. rsc.org Similarly, Lewis acids can promote the deoxidative thiation of pyrazine N-oxides. rsc.org

The following table provides a summary of selected synthetic methods for this compound and its derivatives:

| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |

| 2-Amino-6-hydroxaminopyrazine-1-oxide | H₂, PtO₂, AcOH, 45 psi | 2,6-Diaminopyrazine-1-oxide | google.com |

| Iminodiacetonitrile derivative, Hydroxylamine salt | Base (e.g., triethylamine), Methanol (B129727), 0-5 °C to RT | 2,6-Diaminopyrazine-1-oxide | google.comgoogle.com |

| 1,5-Enynes | t-BuONO, O₂, DCE, RT | This compound derivatives | researchgate.netthieme-connect.com |

| 2-Aminopyrazine | mCPBA, DMF-MeOH, HF | 2-Aminothis compound | lukasiewicz.gov.pl |

| Pyrazine 1-oxides | Electrophile, LTMP, TMEDA | 2-Alkyl- or 2-Acylpyrazine 1-oxides | clockss.org |

| 3-Substituted pyrazine 1-oxides | Trimethylsilyl cyanide, Triethylamine, Acetonitrile (B52724) (± ZnX₂) | 2-Substituted 3-cyanopyrazines | rsc.org |

Synthesis of Diaminothis compound (DAPO)

2,6-Diaminopyrazine-1-oxide (DAPO) is a significant derivative of this compound, primarily recognized as a key precursor in the synthesis of the insensitive high-explosive, 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). google.comakjournals.com Various synthetic routes have been developed to produce DAPO, with a focus on improving yield, efficiency, and safety.

A prevalent method for synthesizing DAPO involves a two-step reaction starting from iminodiacetonitrile, which undergoes nitrosylation followed by cyclization. researchgate.net One optimized process reports a total yield of 66.6%. researchgate.net A key improvement in this method has been the substitution of triethylamine with sodium hydroxide (B78521) as the catalyst for the cyclization step. researchgate.net This change has been shown to significantly increase the yield of the cyclization reaction from 57.0% to 78.7%. researchgate.net The proposed mechanism for this reaction suggests that a nucleophilic addition occurs between hydroxylamine and N-nitrosobis(cyanomethyl)amine, which then cyclizes under alkaline conditions to form DAPO. researchgate.net

The synthesis of DAPO is a critical step for the subsequent production of LLM-105. The nitration of DAPO to form LLM-105 can result in yields ranging from 30% to 80%, depending on the conditions. google.com

| Starting Material | Key Reagents/Catalysts | Reported Overall Yield | Key Findings |

|---|---|---|---|

| Iminodiacetonitrile | Hydroxylamine hydrochloride, Sodium hydroxide | 66.6% researchgate.net | Replacing triethylamine with NaOH as a catalyst increases cyclization yield from 57.0% to 78.7%. researchgate.net |

| N-substituted iminodiacetonitrile | Hydroxylamine salt, Base | "Good yields" google.com | Part of a general methodology for 2-amino-6-R-substituted-pyrazines. google.com |

| Iminodiacetonitrile | Not specified | 50% osti.gov | A 3-step synthesis designed to facilitate pyrazine ring formation. osti.gov |

| Iminodiacetonitrile, Triethylamine, Hydroxylamine hydrochloride | Involved nitrosylation, cyclization, and nitration | 43.5% (for LLM-105) bibliotekanauki.pl | A new three-step synthetic method for LLM-105 via DAPO. bibliotekanauki.pl |

Challenges and Future Directions in this compound Synthesis

The synthesis of pyrazine 1-oxides and their derivatives, while crucial for various applications, faces several challenges that are driving current and future research. A primary challenge is the need for more efficient and cost-effective synthetic methods. google.com Many traditional synthesis routes suffer from low yields, harsh reaction conditions, and complex work-up procedures. tandfonline.com

A significant area of concern is the management of highly exothermic reactions, particularly in the nitration of derivatives like DAPO to produce energetic materials. akjournals.com Runaway reactions pose a considerable safety risk, especially at an industrial scale. akjournals.com To address this, microreactor flow synthesis has emerged as a promising future direction. This technology offers tighter temperature control, enhanced safety, reduced reaction times, and potentially improved product purity. akjournals.com While flow synthesis for LLM-105 did not show an increase in yield compared to batch processes, its safety benefits are highly relevant. akjournals.com

The development of environmentally benign or "green" synthesis methods is another major goal. tandfonline.com This involves moving away from toxic solvents and heavy metal catalysts towards more sustainable alternatives. tandfonline.com Future strategies may include one-pot syntheses which reduce waste and improve efficiency by combining multiple reaction steps without isolating intermediates. d-nb.info

Furthermore, the discovery of novel catalytic systems is a continuous pursuit. d-nb.info While chemical synthesis can be effective, it often requires specific catalysts to form the pyrazine core from precursors like 1,2-diketones and diamines. d-nb.info The exploration of biocatalysis and enzymatic synthesis presents an alternative, potentially offering higher selectivity and milder reaction conditions. d-nb.info

Reaction Mechanisms and Reactivity Studies of Pyrazine 1 Oxide

Photochemical Transformations of Pyrazine (B50134) N-Oxides

The photochemical behavior of heterocyclic N-oxides, including pyrazine 1-oxide, has been a subject of extensive study. Irradiation with UV light can induce a variety of transformations, primarily involving deoxygenation and isomerization, leading to a diverse range of products. researchgate.neticm.edu.pl

The N-O bond in this compound can be cleaved under photochemical conditions, leading to the parent pyrazine. This deoxygenation can be achieved through various photoredox catalytic systems. One method involves the use of a dilacunary silicotungstate as a photocatalyst. researchgate.net Another approach utilizes thioxanthone and trifluoromethanesulfonic acid (TfOH) under blue light irradiation (404 nm) to effectively deoxygenate a range of pyridine (B92270) N-oxides, a reaction pathway applicable to pyrazine N-oxides. acs.org

A proposed mechanism for photocatalytic deoxygenation involves the formation of an electron donor-acceptor (EDA) complex. icm.edu.plresearchgate.net For instance, a system using a Hantzsch ester as a mild reducing agent can form an EDA complex with the N-oxide upon blue-light irradiation. researchgate.netacs.org This photoinduced electron transfer between the reactants leads to the fragmentation of the N-O bond. rsc.org Studies on related heteroaromatic N-oxides have shown that photoexcitation can generate an N-oxyl radical cation, which is a key intermediate in subsequent reactions. icm.edu.pl The thermal stability of these N-oxides, such as Ac-PQCNO (an activated quinoline (B57606) N-oxide), which shows no deoxygenation when heated, confirms that the reactivity is a result of dissociation from a photoexcited state rather than a thermal process. rsc.org

Upon irradiation, pyrazine N-oxides can undergo complex isomerization reactions. The proposed mechanisms often draw parallels with the extensively studied photoisomerization of pyridine and pyridazine (B1198779) N-oxides. researchgate.netacs.orgresearchgate.net The initial step is believed to be the excitation of the N-oxide to its excited singlet state, which then collapses into a highly strained and reactive oxaziridine (B8769555) intermediate. acs.org

From this oxaziridine intermediate, several pathways can be envisioned. One possibility is the homolytic cleavage of the N–O bond, generating a diradical intermediate. acs.org This diradical can then rearrange in multiple ways. For example, in analogous pyridine N-oxide systems, the diradical can lead to a dearomatized epoxide intermediate, which may undergo a 6π electrocyclic ring expansion to form a 1,3-oxazepine. acs.org

In the case of pyridazine N-oxides, DFT calculations suggest that upon irradiation, the excited singlet state can undergo a ring-opening reaction, induced by the migration of the oxygen atom to an adjacent carbon, forming a diazoketone intermediate. researchgate.netresearchgate.net This diazoketone can then undergo ring closure to form a pyrazole (B372694) derivative or lose a nitrogen molecule to yield a furan (B31954) derivative. researchgate.netresearchgate.net Similar intermediates and reaction cascades are considered plausible for this compound, leading to a variety of rearranged products depending on the substitution pattern and reaction conditions.

Photoinduced Deoxygenation Pathways

Electrophilic and Nucleophilic Reactions of Pyrazine 1-Oxides

The pyrazine ring is generally electron-deficient and resistant to electrophilic substitution. clockss.orgthieme-connect.de However, the N-oxide functionality enhances the ring's nucleophilicity, facilitating reactions with both electrophiles and nucleophiles at specific positions. researchgate.netscripps.edu

While diazines like pyrazine are typically resistant to electrophilic substitution, the N-oxide group activates the ring for such reactions. clockss.org Research by Aoyagi et al. demonstrated the efficient alkylation and acylation of pyrazine 1-oxides at the C-6 position (ortho to the N-oxide). clockss.org This is achieved by treating the this compound with an electrophile in the presence of a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), and N,N,N',N'-tetramethylethylenediamine (TMEDA). clockss.org The reaction proceeds in good yields with various electrophiles, including esters, acyl halides, and aldehydes. clockss.org

The resulting 2-substituted pyrazine 1-oxides can then be successfully deoxygenated to yield the corresponding 2-substituted pyrazines. clockss.org Common reagents for this deoxygenation step include phosphorus tribromide (PBr₃) or Raney Nickel (Raney Ni). clockss.org This two-step process provides an effective route for introducing alkyl and acyl groups onto the pyrazine ring, which is otherwise difficult to achieve directly. clockss.org

| Electrophile | Product (after reaction with 1a) | Yield (%) | Deoxygenated Product | Deoxygenation Yield (%) |

|---|---|---|---|---|

| Methyl p-toluate | 2,5-Di-sec-butyl-3-(p-toluoyl)this compound | 80 | 2,5-Di-sec-butyl-3-(p-toluoyl)pyrazine | 82 (with PBr₃) |

| Benzoyl chloride | 3-Benzoyl-2,5-di-sec-butylthis compound | 88 | 3-Benzoyl-2,5-di-sec-butylpyrazine | 85 (with PBr₃) |

| Propanal | 2,5-Di-sec-butyl-3-(α-hydroxypropyl)this compound | 83 | 2,5-Di-sec-butyl-3-(α-hydroxypropyl)pyrazine | 75 (with Raney Ni) |

| Methyl formate | 2,5-Di-sec-butyl-3-formylthis compound | 76 | 2,5-Di-sec-butyl-3-formylpyrazine | 80 (with PBr₃) |

Deoxidative thiation provides a method for introducing a sulfur functional group onto the pyrazine ring, concurrent with the removal of the N-oxide oxygen. The reaction of 3-substituted pyrazine 1-oxides with a thiol, such as p-methoxytoluene-α-thiol, in the presence of an activating agent like diethylcarbamoyl chloride, yields the corresponding 2-thio-substituted pyrazines. researchgate.netrsc.org The reaction typically occurs in refluxing acetonitrile (B52724). researchgate.netrsc.org

The ease of this substitution is significantly influenced by the nucleophilicity of the N-oxide oxygen, which in turn is affected by the electronic nature of the substituents on the pyrazine ring. researchgate.netrsc.org The regioselectivity can sometimes be low, leading to mixtures of isomers. researchgate.netrsc.org The addition of a Lewis acid, such as zinc bromide (ZnBr₂), can increase the yields of the thiation products for several pyrazine 1-oxides, including the parent compound and those with methyl, phenyl, or methoxycarbonyl substituents. researchgate.netrsc.org However, for the 3-methoxythis compound, the Lewis acid-mediated reaction gives the 2,6-disubstituted isomer as the major product. rsc.org

| Substituent at C-3 | Conditions | Product | Yield (%) |

|---|---|---|---|

| H | Et₂NCOCl | 2-(p-Methoxybenzylthio)pyrazine | 28 |

| H | Et₂NCOCl, ZnBr₂ | 2-(p-Methoxybenzylthio)pyrazine | 41 |

| Methyl | Et₂NCOCl | 3-Methyl-2-(p-methoxybenzylthio)pyrazine | 48 |

| Methyl | Et₂NCOCl, ZnBr₂ | 3-Methyl-2-(p-methoxybenzylthio)pyrazine | 55 |

| Methoxy | Et₂NCOCl | 3-Methoxy-2-(p-methoxybenzylthio)pyrazine | 72 |

| Methoxy | Et₂NCOCl, ZnBr₂ | 3-Methoxy-2-(p-methoxybenzylthio)pyrazine + 2,6-isomer | 20 (major) + 36 (minor) |

Reactions with Electrophiles and Deoxygenation of Products

Coordination Chemistry of Pyrazine 1-Oxides

This compound and its derivatives are effective ligands in coordination chemistry. acs.orgjst.go.jp The N-oxide oxygen atom acts as a good donor site, and the ring nitrogen can also participate in coordination, allowing the ligand to act in a monodentate or bridging fashion. This versatility leads to the formation of a wide variety of coordination compounds and polymers with transition metals. tandfonline.comnih.gov

Complexes of pyrazine N-oxide with various metal ions, including cobalt(II), nickel(II), and copper(II), have been synthesized and characterized. acs.org For example, complexes with the general formula [MX₂L]n (where M is a metal, X is a halide, and L is the pyrazine N-oxide ligand) have been reported. tandfonline.com In some structures, the this compound ligand bridges metal centers, leading to the formation of polymeric chains or networks. tandfonline.com The coordination environment, whether octahedral or another geometry, depends on the metal ion, the counter-anions, and the stoichiometry of the reaction. tandfonline.comscispace.com The study of these complexes is important for understanding magnetic interactions between metal centers and for the design of new materials with specific electronic or magnetic properties.

Complexation with Transition Metals

This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming a wide array of complexes with transition metals. The coordination typically occurs through the exocyclic oxygen atom of the N-oxide group and, in some cases, also involves the ring nitrogen atom, leading to various coordination modes, including monodentate, bidentate, and bridging fashions.

The interaction of pyrazine mono-N-oxide with silver(I) demonstrates the influence of the counteranion on the final structure of the complex. While coordination primarily occurs through the ring nitrogen atom, in certain instances, the ligand acts in an N,O-bridging manner, resulting in the formation of one-dimensional coordination polymers. rsc.org The specific architecture adopted is dependent on the nature of the counteranion present in the reaction. rsc.org

Complexes with other transition metals have also been synthesized and characterized. For instance, Schiff base ligands derived from pyrazine have been used to create complexes with Mn(II), Co(II), Ni(II), and Cu(II). yu.edu.jo Spectroscopic studies of these complexes have confirmed the tridentate ONO donor behavior of the ligand toward the central metal ion. yu.edu.jo In a series of complexes with a pyrazine carbohydrazone ligand, the general formulas were found to be [M(HL)(Cl)(H2O)2] for M = Mn(II), Co(II), Ni(II), and Cu(II), and [M(L)(H2O)] for M = Zn(II) and Cd(II). yu.edu.jo

The coordination of pyrazine-based ligands is not limited to first-row transition metals. Molybdenum(VI) complexes have been synthesized, such as [MoO2Cl2(Hpto)]·THF, where Hpto is 5-(2-pyridyl-1-oxide)tetrazole. mdpi.com In this complex, the Hpto ligand coordinates to the molybdenum center in a bidentate N,O-fashion, forming a six-membered chelate ring. mdpi.com This complex can be further transformed into a molybdenum oxide-based hybrid catalyst. mdpi.com

Furthermore, dysprosium chain complexes have been assembled using a pyrazine-N-oxide-carbohydrazide ligand. rsc.org These complexes feature dimeric units bridged by alkoxido oxygens from the ligand, which are further extended by the pyrazine-N-oxide group. rsc.org Notably, the pyrazine-N-oxide group can exhibit different coordination modes, such as single and double bridges, which influences the magnetic properties of the resulting materials. rsc.org

The following table summarizes some of the characterized transition metal complexes involving this compound derivatives:

| Metal Ion | Ligand | Formula | Coordination Mode | Reference |

| Silver(I) | Pyrazine mono-N-oxide | Varies with anion | N-coordination or N,O-bridging | rsc.org |

| Mn(II) | Pyrazine Schiff base hydrazone | [Mn(HL)(Cl)(H2O)2] | Tridentate (ONO) | yu.edu.jo |

| Co(II) | Pyrazine Schiff base hydrazone | [Co(HL)(Cl)(H2O)2] | Tridentate (ONO) | yu.edu.jo |

| Ni(II) | Pyrazine Schiff base hydrazone | [Ni(HL)(Cl)(H2O)2] | Tridentate (ONO) | yu.edu.jo |

| Cu(II) | Pyrazine Schiff base hydrazone | [Cu(HL)(Cl)(H2O)2] | Tridentate (ONO) | yu.edu.jo |

| Molybdenum(VI) | 5-(2-pyridyl-1-oxide)tetrazole (Hpto) | [MoO2Cl2(Hpto)]·THF | Bidentate (N,O) | mdpi.com |

| Dysprosium(III) | N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide | [Dy2(L)2Cl2(CH3OH)3]n·nCH3OH | Bridging | rsc.org |

Advanced Mechanistic Investigations

The electrochemical behavior of this compound and its derivatives has been a subject of detailed investigation, particularly focusing on their oxidation mechanisms. These studies often employ techniques like cyclic voltammetry to elucidate the electron transfer processes and the nature of the intermediates formed.

The oxidation of substituted pyrazine-di-N-oxides has been studied at various electrodes, including glassy carbon (GC) and carbon nanotubes. For 2,5-di-Me-pyrazine-di-N-oxide in an acetonitrile solution, the oxidation at a GC electrode is a one-electron, irreversible, and diffusion-controlled process. rsc.org This initial electron transfer is followed by an irreversible chemical reaction, indicative of an EC (electrochemical-chemical) mechanism. rsc.org The presence of methanol (B129727) can influence this process, leading to the appearance of a second anodic peak at higher potentials, suggesting a catalytic role of the pyrazine-di-N-oxide radical cation. rsc.org

The nature of the electrode material significantly impacts the oxidation process. When using single-walled (SWCNT) and multi-walled carbon nanotube (MWCNT) paper electrodes, the oxidation of 2,5-di-Me-pyrazine-di-N-oxide is shifted to higher positive potentials compared to a GC electrode. rsc.org This is attributed to the adsorption of the pyrazine derivative onto the surface of the carbon nanotubes. rsc.orgjacsdirectory.com

Cyclic voltammetry studies of pyrazine itself show reversible waves, and the introduction of substituents can alter the redox potentials. researchgate.netcdnsciencepub.com In a mixed-valence binuclear complex containing a pyrazine bridge between ruthenium and iron centers, two reversible oxidation waves were observed, corresponding to the oxidation of the ruthenium(II) and iron(II) centers, respectively. cdnsciencepub.com

The table below presents key findings from electrochemical studies on pyrazine N-oxide derivatives:

| Compound | Electrode | Method | Key Findings | Reference |

| 2,5-di-Me-pyrazine-di-N-oxide | Glassy Carbon | Cyclic Voltammetry | One-electron, irreversible, diffusion-controlled oxidation (EC mechanism). | rsc.org |

| 2,5-di-Me-pyrazine-di-N-oxide | SWCNT/MWCNT | Cyclic Voltammetry | Oxidation potential shifted to higher positive values due to adsorption. | rsc.orgjacsdirectory.com |

| [(CN)5FepzRu(NH3)5]n | - | Cyclic Voltammetry | Two reversible oxidation waves for Ru(II) and Fe(II) centers. | cdnsciencepub.com |

The reactions of this compound and its derivatives often proceed through reactive intermediate species that dictate the final products and reaction pathways. A significant body of research points to the formation of radical cations as key intermediates in oxidation reactions.

In the electrochemical oxidation of pyrazine-di-N-oxides, the initially formed radical cation plays a crucial role. rsc.orgresearchgate.net It has been proposed that these radical cations act as carriers of active oxygen, enabling them to activate C-H bonds in substrates like alcohols. rsc.org This activation is thought to occur through the formation of a complex between the radical cation and the substrate. researchgate.net For instance, in the electrocatalytic oxidation of methanol mediated by pyrazine-di-N-oxide derivatives, the process is explained by an E1C1E2C2 mechanism, involving a two-stage electrode process with a catalytic current at the second stage. jacsdirectory.com This suggests a two-electron catalytic oxidation of the alcohol within a complex formed with the pyrazine-di-N-oxide radical cation. jacsdirectory.com

In a different context, the radiolytic reduction of a fused pyrazine mono-N-oxide, RB90740, leads to a two-electron reduced product. nih.gov However, since this final product is not cytotoxic at concentrations where the parent compound is toxic, it is suggested that the one-electron reduced intermediate species is the probable cytotoxic agent under hypoxic conditions. nih.gov This highlights the critical role of transient intermediates in biological activity.

The reaction of pyrazine N-oxides with Grignard reagents also proceeds through distinct intermediates. Depending on the reaction temperature, different products can be obtained. At room temperature, the reaction can lead to ring-opened products, while at lower temperatures (-78 °C), it is possible to synthesize substituted piperazines via intermediate species that can be subsequently reduced and protected in a one-pot procedure. diva-portal.org

Photochemical reactions of heteroaromatic N-oxides, including those of the pyrazine family, are proposed to involve transient intermediates such as oxaziridines. nih.govwur.nl These intermediates, however, are often too unstable to be isolated. wur.nl The initial photoexcitation can lead to the formation of an oxaziridine, which can then undergo further rearrangements to yield the final products. wur.nl

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrazine (B50134) 1-Oxides

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrazine 1-oxides in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can precisely map the electronic environment of each nucleus within the molecule.

The introduction of the N-oxide function significantly influences the chemical shifts of the pyrazine ring protons and carbons. Specifically, the presence of the N-oxide group leads to a localized deshielding effect, causing the adjacent methyl or methylene (B1212753) protons to resonate at a lower field (a shift of 0.1-0.3 ppm) compared to their non-oxidized precursors. This downfield shift is a key diagnostic feature for confirming the position of N-oxidation.

For instance, in substituted pyrazine 1-oxides, the assignment of ¹H NMR signals can be complex. However, techniques like the Long-Range Selective Proton Decoupling (LSPD) method can be employed to definitively assign the structure. clockss.org By irradiating specific proton signals, the corresponding carbon signals can be identified, clarifying the substitution pattern on the pyrazine ring. clockss.org

Detailed ¹³C NMR data is also crucial for structural confirmation. clockss.orgspectrabase.com The chemical shifts of the carbon atoms in the pyrazine ring are sensitive to the electronic effects of both the N-oxide group and other substituents. These shifts provide valuable information for distinguishing between isomers. clockss.org Furthermore, NMR data for other nuclei such as ¹⁵N and ¹⁷O can offer even deeper insights into the electronic structure and bonding within the N-oxide functional group. spectrabase.com

Interactive Table: Representative ¹H NMR Data for Pyrazine 1-Oxide Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

| 3,6-Di-sec-butyl-2-(p-toluoyl)this compound | CDCl₃ | Pyrazine H | 8.46 | s | clockss.org | |

| C₆H₄CH ₃ | 7.67 | d | J = 8.2 Hz | clockss.org | ||

| C₆H ₄CH₃ | 7.27 | d | J = 8.2 Hz | clockss.org | ||

| 3-(4-Acetoxybenzyl)-2,5-dichloro-6-methylpyrazine mixture (1-oxide and 4-oxide) | CH₂ | 4.12 and 4.28 | s (total 2H) | |||

| CH₃ | 2.52 | s | ||||

| OCOCH₃ | 2.18 | s |

Note: This table presents a selection of reported NMR data and is not exhaustive.

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, making it highly valuable for the characterization of pyrazine 1-oxides. The most characteristic feature in the IR spectrum of a this compound is the N→O stretching vibration. researchgate.netjst.go.jp

This strong absorption typically appears in the region of 1250–1350 cm⁻¹. jst.go.jp The exact frequency of the N-O stretch is influenced by the nature and position of other substituents on the pyrazine ring. jst.go.jp This sensitivity allows for the differentiation of isomers and provides insight into the electronic effects within the molecule. For example, a methyl group at the β-position relative to the N-oxide group causes a notable high-frequency shift of the N-O band. jst.go.jp

Interactive Table: Characteristic IR Absorption Frequencies for Pyrazine 1-Oxides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N→O | Stretching | 1250 - 1350 | jst.go.jp |

| C=O (Acyl) | Stretching | ~1670 | clockss.org |

| C=O (in pyrazinones) | Stretching | 1655 - 1660 | |

| O-H (in hydroxamic acid) | Stretching | 2800 - 3650 |

Note: The exact positions of IR bands can vary depending on the specific molecular structure and the sample preparation method (e.g., KBr pellet, Nujol mull). acs.org

Mass Spectrometry (MS) for Molecular Structure Identification

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum clearly shows a molecular ion peak at m/z 96, confirming its molecular formula (C₄H₄N₂O). researchgate.net

The fragmentation patterns observed in the mass spectrum offer valuable clues for structural elucidation. A common fragmentation pathway for pyrazine N-oxides involves the loss of an oxygen atom from the molecular ion. conicet.gov.ar The relative intensity of this fragment ion peak can sometimes help differentiate between regioisomers. conicet.gov.arresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly useful for differentiating positional isomers of substituted pyrazine N-oxides. conicet.gov.ar By forming adduct ions with metal cations like calcium(II), copper(II), or aluminum(III), distinct fragmentation patterns and peak intensities are generated for each isomer. conicet.gov.ar For example, 3-substituted pyrazine N-oxides can be distinguished by characteristic fragment ions that are not observed for other isomers, such as the loss of water [M+H - H₂O]⁺ for an acetyl substituent. conicet.gov.ar This metal complexation strategy, combined with principal component analysis (PCA), provides a robust method for isomer differentiation. conicet.gov.ar

Interactive Table: Key Mass Spectrometry Data for this compound

| Technique | Ionization Method | Key Ion (m/z) | Interpretation | Reference |

| GC-MS | Electron Ionization (EI) | 96 | Molecular Ion [M]⁺ | researchgate.net |

| ESI-MS | Electrospray | Varies (e.g., [M+H]⁺, [M+Metal]ⁿ⁺) | Protonated molecule, Metal adducts | conicet.gov.ar |

Note: The fragmentation pattern is highly dependent on the specific structure of the this compound derivative and the ionization conditions used.

UV-Vis Spectroscopy in Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to analyze the electronic structure of pyrazine 1-oxides. Pyrazine mono-N-oxides typically exhibit two characteristic absorption bands in their UV spectra. acs.org One band appears around 216 nm, and another is observed at approximately 260 nm. acs.org

With increasing substitution on the pyrazine ring, a third absorption band may emerge at around 295 nm. acs.org The positions and intensities of these absorption bands are sensitive to the solvent and the substituents present on the heterocyclic ring. For instance, the UV spectrum of pyrazine-2-amidoxime shows shifts in its absorption maxima when measured in different solvents like water, ethanol, and acetonitrile (B52724), reflecting changes in solute-solvent interactions. rsc.org

The electronic spectra of these compounds provide valuable information about the π-electron system and the influence of the N-oxide group on the electronic energy levels. Theoretical calculations are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions. rsc.org

Interactive Table: UV-Vis Absorption Maxima for Pyrazine N-Oxides

| Compound | Solvent | λ_max (nm) | Reference |

| Pyrazine mono-N-oxides (general) | ~216, ~260 | acs.org | |

| Substituted Pyrazine mono-N-oxides | ~295 (additional band) | acs.org | |

| Pyrazine 1,4-dioxide | Methanol (B129727) | spectrabase.com | |

| Pyrazine-2-amidoxime | Water | ~230, ~320 | rsc.org |

| Pyrazine-2-amidoxime | Acetonitrile | ~235, ~305 | rsc.org |

Note: This table provides general absorption regions and specific examples. The exact λ_max values can vary.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

XRD studies have been crucial in confirming the structures of various this compound derivatives. For example, the crystal structure of 3,6-di-sec-butyl-2-(p-toluoyl)this compound was confirmed by X-ray analysis, which was essential for unambiguously assigning the position of acylation. clockss.org

In the case of more complex systems like 2,6-diamino-3,5-dinitro-1,4-pyrazine 1-oxide (ANPZO or LLM-105), XRD analysis reveals a monoclinic crystal system with the space group P2₁/n. iucr.orgiucr.org The analysis shows an extensive network of intramolecular and intermolecular hydrogen bonds. iucr.orgiucr.orgresearchgate.net These interactions lead to a sheet-like packing structure and are responsible for the compound's remarkably high density (1.919 Mg m⁻³). iucr.orgiucr.orgresearchgate.net The detailed structural information obtained from XRD is vital for understanding the physical properties of such materials. iucr.orgiucr.org

Interactive Table: Crystallographic Data for a this compound Derivative

| Compound | 2,6-Diamino-3,5-dinitro-1,4-pyrazine 1-oxide (ANPZO) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Density (calculated) | 1.919 Mg m⁻³ |

| Key Structural Feature | Extensive intra- and intermolecular hydrogen bonding |

| Packing | Ruffled parallel sheets in the researchgate.net direction |

| Reference | iucr.orgiucr.org |

Raman Spectroscopy in Adsorption and Mechanistic Studies

Raman spectroscopy, a vibrational spectroscopy technique, is particularly useful for studying the adsorption of molecules onto surfaces and for probing reaction mechanisms. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variant of this technique that can be used to study molecules adsorbed on metal surfaces.

Studies of pyrazine adsorbed on gold and silver electrode surfaces using SERS have provided insights into its orientation at the metal-solution interface. cdnsciencepub.comacs.orgrsc.org The observed frequency shifts in the Raman bands upon adsorption suggest that pyrazine typically binds to the metal surface through the lone pair of electrons on one of its nitrogen atoms, resulting in a perpendicular or end-on orientation relative to the surface. cdnsciencepub.comrsc.org For instance, the ring-breathing mode of pyrazine, which appears at 1015 cm⁻¹ in aqueous solution, shifts to a higher frequency (1019 cm⁻¹) upon adsorption on a Au(210) electrode, consistent with an end-on configuration. rsc.org

The ability of Raman spectroscopy to distinguish between physically and chemically adsorbed species makes it a valuable tool for understanding the surface chemistry of pyrazine and its derivatives on various materials, including oxide surfaces.

Computational and Theoretical Chemistry of Pyrazine 1 Oxide

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the nuanced electronic and structural properties of pyrazine (B50134) 1-oxide. It allows for detailed analysis of its behavior at a molecular level, offering predictions that complement and guide experimental work.

Investigation of Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic structure of pyrazine 1-oxide and its derivatives, which is fundamental to understanding their reactivity. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps reveal key aspects of their chemical behavior.

For instance, in derivatives like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an energetic material, DFT studies have explored its molecular structure, electronic structure, and energy changes under external electric fields. nih.gov These studies indicate that a negative external electric field can enhance the stability of LLM-105 by altering bond lengths and increasing the HOMO-LUMO gap. nih.gov The polarization of the electronic structure under an electric field also leads to changes in the total energy. nih.gov

The reactivity of pyrazine N-oxides in alkylation reactions has also been a subject of computational investigation. Studies have shown that alkylation of pyrazine N-oxide occurs preferentially on the nitrogen atom, a finding that is rationalized using Marcus theory rather than the Hard-Soft Acid-Base (HSAB) principle. rsc.org Computational methods have been verified by the close agreement between experimentally and computationally determined activation energies for the reaction of pyrazine N-oxide with methyl iodide. rsc.org

Theoretical studies on pyrazine and related diazines using DFT have shown how the position of nitrogen atoms affects the electronic and structural properties. researchgate.netiiste.org These studies calculate properties such as total energies, energy gaps, ionization potentials, and electron affinities, which are crucial for understanding reactivity. researchgate.netiiste.org For pyrazine, the calculated HOMO-LUMO energy gap is a key indicator of its kinetic stability. researchgate.netmdpi.com A larger gap suggests higher stability. mdpi.com

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyrazine | B3LYP/6-31(d,p) | - | - | 3.120 |

| 2-Chloro-3-hydrazinopyrazine | B3LYP/6-311+G** | -6.581 | -1.780 | 4.800 |

Prediction of Spectroscopic Properties

DFT is widely used to predict the spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For a new quinoxaline (B1680401) derivative, which shares the pyrazine ring system, DFT calculations using the B3LYP functional were employed to correlate experimental vibrational frequencies with theoretical harmonic frequencies. uctm.edu Time-dependent DFT (TD-DFT) was used to calculate absorption maxima, and the GIAO-DFT method was used for theoretical NMR chemical shifts. uctm.edu Similar approaches have been applied to other pyrazine derivatives, demonstrating good agreement between experimental and theoretical values for FT-IR, UV-Vis, and NMR spectra. uctm.eduresearchgate.netrsc.org

In the study of 2-chloro-3-hydrazinopyrazine, TD-DFT calculations predicted electronic transitions that were in good agreement with experimental UV-Vis spectra. mdpi.com The calculated vibrational frequencies for various pyrazine derivatives have also been used to assign experimental IR and Raman bands, often with the aid of potential energy distribution (PED) analysis. researchgate.net

Calculation of Energetic Properties and Stability

For the energetic material LLM-105, the initial mechanisms of its unimolecular thermal decomposition have been investigated using quantum chemical calculations. mdpi.comnih.gov These studies identified key reaction pathways, including C–NO₂ bond homolysis and nitro–nitrite rearrangement. mdpi.com The calculated bond dissociation energy for the C–NO₂ bond in LLM-105 was found to be 63.8 kcal mol⁻¹, which is consistent with values for other nitro compounds. nih.gov The heat of sublimation for LLM-105 has been estimated to be 32.4 kcal mol⁻¹, with a solid heat of formation of -9.9 kcal mol⁻¹ based on the G4 method. nih.gov

The N-O bond dissociation energy in pyridine-N-oxide, a related compound, has been calculated using various high-level composite methods and DFT functionals. wayne.edu These calculations show that the N-O bond is relatively stable, with a BDE around 63.3 kcal/mol. wayne.edu Computational studies on a series of pyrazino[2,3-e] nih.govmdpi.comsemanticscholar.orgrsc.orgtetrazine derivatives have shown that the introduction of N-oxide groups can significantly affect the heats of formation and detonation properties. nih.gov

The thermal decomposition of LLM-105 has been analyzed as a two-step process, with activation energies of 222.2 ± 0.5 kJ mol⁻¹ for the first step and 244.5 ± 0.5 kJ mol⁻¹ for the second step. acs.org These kinetic parameters are crucial for assessing the safety and stability of the material. acs.org

| Compound | Property | Value | Method |

|---|---|---|---|

| 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) | C–NO₂ BDE | 63.8 kcal/mol | DFT |

| 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) | Heat of Sublimation | 32.4 kcal/mol | DFT |

| 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) | Solid Heat of Formation | -9.9 kcal/mol | G4 |

| Pyridine-N-oxide | N-O BDE | ~63.3 kcal/mol | CBS-APNO, G4 |

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing and stability of this compound derivatives. DFT is an effective method for studying these non-covalent interactions.

In the energetic material LLM-105, both intramolecular and intermolecular hydrogen bonds are significant. mdpi.comresearchgate.net The crystal structure reveals a network of hydrogen bonds that contribute to its high density and relative insensitivity. mdpi.comresearchgate.net DFT studies have shown that the hydrogen bond network helps to stabilize the structure under hydrostatic compression. mdpi.com

Theoretical investigations into the intermolecular interactions between 3-nitro-1,2,4-triazol-5-one (NTO) and LLM-105 have been performed using DFT. chemicalpapers.com These studies optimized the structures of NTO/LLM-105 complexes and analyzed the types and strengths of intermolecular interactions, finding that N–H···O type hydrogen bonds dominate. chemicalpapers.com Reduced density gradient (RDG) analysis is a common tool used in these studies to visualize and characterize weak interactions. chemicalpapers.com

Studies on pyrazine complexed with HX acids (where X = F, NC, CN, CCH) have used DFT to characterize the hydrogen-bonded complexes. researchgate.net These calculations show that stronger hydrogen bonds are associated with shorter H-bond lengths and larger intermolecular charge transfer. researchgate.net The interaction of pyrazine N,N'-dioxide with calix rsc.orgpyrrole receptors has also been studied, revealing convergent hydrogen bonds between the oxygen atoms of the guest and the pyrrolic NH protons of the host. rsc.org

Thermal Risk Analysis Based on Reaction Mechanisms

Computational methods, particularly DFT, are employed to analyze the thermal risks associated with energetic materials by elucidating their decomposition mechanisms. For 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), ab-initio molecular dynamics simulations have been used to observe its thermal decomposition behavior at high temperatures. mdpi.com These simulations revealed that at 1500 K, an initial hydrogen transfer occurs from an amino group to the acyl oxygen, which is a reversible process. mdpi.com

The initial steps of thermal decomposition are critical for understanding thermal stability. Quantum chemical calculations for LLM-105 identified four primary reaction pathways: C–NO₂ bond homolysis, nitro–nitrite rearrangement followed by NO elimination, and two different hydrogen transfer reactions. mdpi.com The nitro–nitrite rearrangement was found to have an energy barrier of 57.3 kcal mol⁻¹. mdpi.com Understanding these initial decomposition steps and their associated energy barriers is essential for assessing the thermal stability and potential hazards of such materials.

Quantum Chemical Modeling of Adsorption Phenomena

Quantum chemical modeling is a valuable tool for understanding the adsorption of pyrazine derivatives onto various surfaces, which is relevant for applications in electrocatalysis and sensors.

The adsorption of 2,5-di-Me-pyrazine-di-N-oxide on carbon nanotube (CNT) electrodes has been studied using quantum chemical modeling. semanticscholar.orgrsc.org These studies have shown that the adsorption energy of the pyrazine derivative on the CNT surface is significantly higher than that of the solvent molecules, facilitating its adsorption. semanticscholar.org The preferred orientation of the adsorbed molecule is parallel to the CNT surface. rsc.org The adsorption energies of various species on the CNT surface were determined, providing insights into the catalytic efficiency of the system. rsc.orgrsc.orgresearchgate.net

Photochemical Reaction Path Computations

Detailed computational studies specifically mapping the photochemical reaction pathways of the parent compound, this compound, are not extensively documented in the current scientific literature. However, theoretical investigations into the photoisomerization of related heterocyclic N-oxides, such as pyridazine (B1198779) N-oxide derivatives, offer a glimpse into the methodologies and potential complexities of such reactions. preprints.orgresearchgate.netresearchgate.net

For instance, Density Functional Theory (DFT) calculations have been employed to elucidate the photoisomerization mechanisms of phenyl-substituted pyridazine N-oxides. preprints.orgresearchgate.net These studies reveal that upon irradiation, the molecule is promoted to an excited singlet state. preprints.org This is followed by a ring-opening reaction, where the oxygen atom migrates to an adjacent carbon, forming a diazo intermediate. preprints.orgresearchgate.net This intermediate can then follow different pathways, such as ring closure to form a pyrazole (B372694) derivative or, through a process with a higher transition energy, lose a nitrogen molecule to yield a furan (B31954) derivative. preprints.orgresearchgate.net The specific reaction products were found to be dependent on the substitution pattern of the starting molecule. preprints.org

In one study, calculations for 3,6-diphenylpyridazine (B189494) N-oxide identified a first excited singlet state at 347.59 nm. preprints.orgresearchgate.net The proposed mechanism involves the formation of a diazoketone intermediate, which can then rearrange to a pyrazole or eliminate nitrogen to form a furan. preprints.orgresearchgate.net In contrast, calculations for 3-phenylpyridazine (B76906) N-oxide, with an excited singlet state at 330 nm, showed that the diazo intermediate preferentially loses nitrogen to form 2-phenylfuran, as the pathway to the corresponding pyrazole derivative was kinetically hindered. preprints.org These computational findings helped to explain the different experimental outcomes observed for these two closely related compounds. preprints.orgresearchgate.net

While these results pertain to pyridazine N-oxides, which are isomers of pyrazine N-oxides, they highlight the powerful role of computational chemistry in mapping complex photochemical reaction landscapes. Similar theoretical approaches, such as DFT and complete active space self-consistent field (CASSCF) methods, could be applied to this compound to predict its photochemical behavior, including potential isomerization pathways and the structures of transient intermediates and final products. nih.govmdpi.com

Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations have been used to study the thermal decomposition of crystalline LLM-105 at high temperatures and pressures. nih.gov These simulations reveal that the initial decomposition mechanism is consistent under different conditions and involves the breaking of the C–NO2 bond as a dominant step at temperatures above 580 K. mdpi.com Below this temperature, reversible hydrogen transfer reactions are considered the primary processes, contributing to the material's notable thermal stability. mdpi.com The simulations also detail the subsequent formation of stable products like H₂O, N₂, and CO₂ through complex reaction networks involving various radical species. nih.gov

Furthermore, isothermal-isobaric MD simulations have been combined with experimental X-ray diffraction data to determine the equation of state (EOS) of LLM-105 under high pressure. aip.orgescholarship.org These studies, performed up to 20 GPa, show that LLM-105 remains in its initial phase without undergoing any structural transitions within this pressure range. aip.orgescholarship.org The simulations accurately reproduced the experimental EOS and revealed anisotropic compression, with the b-axis of the crystal being more compressible than the a and c axes up to approximately 13 GPa. aip.org

Reactive force field molecular dynamics (ReaxFF-MD) simulations have also been employed to investigate the reaction pathways and kinetics of LLM-105 decomposition. osti.gov These simulations, which can model larger systems over longer timescales, corroborate that the initial decomposition pathways are similar to those of other insensitive high explosives like TATB, primarily involving intra- and intermolecular hydrogen transfers. osti.gov

Table 1: Parameters for Molecular Dynamics Simulations of LLM-105

| Simulation Type | Ensemble | Time Step | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|---|

| First Principles MD | Isothermal-isobaric (NPT) | 0.5 fs | 300 K | Up to 20 GPa | No phase transition up to 20 GPa; Anisotropic compression observed. | aip.org |

| Ab Initio MD | NVT / NPT | Not specified | 2500 K and 3390 K | 33.4 GPa | Initial decomposition via H-transfer; High temperature favors N₂ and CO₂ formation. | nih.gov |

| ReaxFF-MD | Isochoric-isothermal (NVT) | 0.1 fs | 2250 K | Not applicable | Initial decomposition involves intra- and intermolecular H-transfer. | osti.gov |

Impact of External Electric Fields on this compound Systems

The influence of external electric fields (EEFs) on chemical systems is a significant area of theoretical research, particularly for energetic materials where such fields can alter stability and sensitivity. researchgate.netacs.org Computational studies on the parent this compound under an EEF are not available; however, research on the derivative 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) provides valuable insights. researchgate.netnih.gov

Density Functional Theory (DFT) has been utilized to explore how the molecular and electronic structure of LLM-105 responds to various EEF conditions. researchgate.netnih.gov These calculations show that the application of an EEF has a substantial impact on the molecule's properties. researchgate.net One key finding is that a negative EEF can enhance the stability of the LLM-105 molecule. researchgate.netnih.gov This increased stability is evidenced by changes in bond lengths and an increase in the HOMO-LUMO energy gap. researchgate.net

The EEF induces polarization of the electronic structure, leading to changes in the total energy of the molecule. researchgate.netnih.gov Furthermore, the application of an EEF can cause a blue shift (a shift to higher frequency) in the vibrational frequencies observed in the infrared and UV-Vis spectra. researchgate.netnih.gov These computational analyses are crucial for understanding how energetic materials like LLM-105 might behave under the influence of external electrical stimuli, which is vital for safety and performance considerations. researchgate.net The studies were conducted using methods such as B3LYP with basis sets like 6-311G(d,p) and def2-TZVPP to ensure stable and accurate configurations for analysis. researchgate.netnih.gov

Table 2: Summary of External Electric Field Effects on LLM-105

| Computational Method | Property Investigated | Effect of External Electric Field | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | Molecular Stability | Negative EEF improves stability. | researchgate.netnih.gov |

| DFT (B3LYP/6-311G(d,p)) | Electronic Structure | Significant polarization; Increased HOMO-LUMO gap with negative EEF. | researchgate.net |

| DFT (B3LYP/6-311G(d,p)) | Spectra (IR, UV-Vis) | Blue shift in vibrational frequencies. | researchgate.netnih.gov |

Biological and Medicinal Chemistry of Pyrazine 1 Oxide Derivatives

Pharmacological Activities of Pyrazine (B50134) Derivatives (General Context)

Pyrazine derivatives are a class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities. researchgate.netnih.govbenthamdirect.com These compounds are integral to the structure of numerous natural products and synthetic molecules with therapeutic applications. researchgate.netnih.gov The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, serves as a versatile scaffold for the development of new drugs. nih.gov

The biological activities of pyrazine derivatives are diverse and well-documented. They have been shown to possess anti-inflammatory, anticancer, antibacterial, and antioxidant properties. researchgate.netnih.govmdpi.com Furthermore, some pyrazine compounds have demonstrated potential in treating neurological disorders and acting as diuretics. rjpbcs.comontosight.ai The well-known anti-tuberculosis drug, Pyrazinamide (B1679903), is a prominent example of a clinically significant pyrazine derivative. rjpbcs.com The broad spectrum of activity is attributed to the ability of the pyrazine ring to interact with various biological targets. rjpbcs.com The structural modifications of the pyrazine ring can lead to significant changes in their biological activity, allowing for the fine-tuning of their pharmacological profiles. researchgate.net

Specific Biological Activities of Pyrazine 1-Oxide Derivatives

The addition of an N-oxide group to the pyrazine ring can significantly influence the compound's biological profile. This compound derivatives have been investigated for a variety of specific biological activities, demonstrating their potential as therapeutic agents. ontosight.ai

Antimicrobial Activity

Derivatives of this compound have shown notable antimicrobial properties. ontosight.aiontosight.ai Studies have demonstrated their effectiveness against various bacterial and fungal strains. ontosight.aiontosight.ai For instance, certain this compound derivatives have exhibited significant antibacterial activity. ontosight.ai The introduction of the N-oxide functionality is believed to be crucial for their antimicrobial action. ontosight.ai Additionally, novel pyrido[2,3-b]pyrazine (B189457) 1,4-dioxide derivatives have displayed strong antibacterial activities, whereas the corresponding 1-oxide derivatives were found to be inactive, highlighting the importance of the specific oxidation state and pattern. nih.gov

Some research has focused on the synthesis of pyrazine derivatives with potential antimicrobial applications. For example, pyrazinamidrazones have been used to create nitrogen heterocyclic compounds, some of which exhibited antifungal activity with minimal inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL. researchgate.net Another study identified 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, a bioactive pyrrole-pyrazine derivative from a Bacillus species, which demonstrated significant antifungal activity. academicjournals.org

Antitumor and Anticancer Activity

The potential of pyrazine derivatives as anticancer agents has been extensively studied. nih.govrjpbcs.com The pyrazine scaffold is present in several compounds that exhibit cytotoxic effects against various cancer cell lines. taylorandfrancis.com

Specifically, this compound derivatives have been explored for their antitumor and anticancer properties. ontosight.ai Research has shown that certain substituted pyrazines can effectively inhibit cancer cell proliferation. For example, one study reported a pyrazine derivative with an IC50 value of approximately 0.01 µM in MTT assays against human cancer cell lines, indicating potent anticancer activity. Another study found that pyrazin-2(1H)-one derivatives possess anticancer activity, among other biological effects. taylorandfrancis.com The introduction of a pyrazine ring into other molecules, such as in the case of ligustrazine–curcumin hybrids, has led to compounds with significant inhibitory effects on lung cancer cell lines, with IC50 values ranging from 0.60 to 2.85 μM. mdpi.com

The following table summarizes the anticancer activity of selected pyrazine derivatives:

| Compound Type | Cell Line(s) | Activity (IC50) | Reference(s) |

| Substituted Pyrazine Derivative | Human cancer cell lines | ~0.01 µM | |

| Ligustrazine–curcumin hybrid (Compound 79) | A549, A549/DDP | 0.60 - 2.85 μM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 46) | HCT116 | 1.51 μM | nih.gov |

| Pyrazoline derivative (Compound 11) | AsPC-1, U251 | 16.8 µM, 11.9 µM | mdpi.com |

| Pyrazoline hybrid (Compound 30) | HeLa, HepG2, MCF-7 | 0.034, 0.029, 0.09 μM | nih.gov |

Neuroprotective Effects

Emerging research suggests that pyrazine derivatives may offer neuroprotective benefits. These compounds are being investigated for their capacity to shield neuronal cells from damage caused by oxidative stress and apoptosis.

A study on novel 1-hydroxypyrazin-2(1H)-one derivatives demonstrated their neuroprotective capabilities in an in vitro model of Parkinson's disease. rsc.org These compounds were shown to protect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that mimics aspects of the disease in dopaminergic neurons. rsc.org The neuroprotection offered by these ligands was comparable to that of the clinically used iron chelator Deferiprone, with some derivatives restoring cell viability to nearly 90% of control levels. rsc.org Another study synthesized cinnamic acid–pyrazine derivatives that showed increased protection of human microvascular endothelial and neuroblastoma cell lines against free radical damage, with EC50 values in the low micromolar range. mdpi.com

Antiviral Properties, including SARS-CoV-2

Pyridine (B92270) N-oxide derivatives have been identified as a class of anti-HIV compounds. nih.gov Some of these compounds act by inhibiting HIV-1 reverse transcriptase, while others interfere with HIV gene expression at a post-integrational stage. nih.gov More recently, the potential antiviral activity of pyridine N-oxide derivatives against SARS-CoV-2 has garnered attention. researchgate.net

While direct studies on this compound's activity against SARS-CoV-2 are emerging, the broader class of pyrazine derivatives has shown promise. For instance, some pyrazine compounds have been investigated for their ability to inhibit the replication of viruses like the dengue virus (DENV) and yellow fever virus (YFV). mdpi.com Specifically, certain pyrazine-2,3-dicarboxamide (B189462) derivatives were found to inhibit DENV replication with EC50 values between 0.5 and 3.4 mM. mdpi.com Cinnamate–pyrazine derivatives have also been identified as inhibitors of the HCV NS5B RdRp, with IC50 values as low as 0.69 μM. mdpi.com

Mechanisms of Action of Bioactive this compound Derivatives

The mechanisms through which bioactive this compound derivatives exert their effects are varied and depend on the specific compound and its biological target.

In the context of anticancer activity, several mechanisms have been proposed for pyrazine derivatives. Some studies suggest that these compounds can induce cell cycle arrest in cancer cells. Another key mechanism is the induction of apoptosis, or programmed cell death, in malignant cells. taylorandfrancis.com For example, a ligustrazine–curcumin hybrid was found to inhibit the expression of thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) in cells and subsequent apoptosis of lung cancer cells. mdpi.com Some pyrazoline derivatives have also been shown to induce apoptosis and cause DNA cleavage in cancer cells. mdpi.com

The neuroprotective effects of certain pyrazine derivatives are linked to their antioxidant and iron-chelating properties. rsc.org By chelating excess iron, these compounds can prevent the generation of harmful reactive oxygen species through redox cycling, thus mitigating oxidative damage to neuronal cells. rsc.org The antioxidant activity of some derivatives also contributes to their ability to quench free radicals. rsc.org

The antiviral action of pyridine N-oxide derivatives against HIV involves multiple mechanisms, including the inhibition of reverse transcriptase and interference with viral gene expression. nih.gov For other viruses, the mechanism may involve targeting specific viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) in the case of HCV. mdpi.com

Pyrazine 1-Oxides in Drug Discovery and Development

The this compound scaffold is a significant pharmacophore in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of the N-oxide functionality to the pyrazine ring alters its electronic properties, polarity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This has spurred considerable interest in the exploration of this compound derivatives in drug discovery, with a focus on understanding their structure-activity relationships and creating innovative hybrid molecules.

Structure-Activity Relationships in Medicinal Applications

The systematic modification of the this compound core and the analysis of the resulting effects on biological activity have been crucial in optimizing these compounds as potential drug candidates. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potency and selectivity across various therapeutic areas, including antitubercular and anticancer applications.

The quintessential example of a pyrazine-based drug is Pyrazinamide, a first-line antituberculosis agent. docsity.comresearchgate.net While not a this compound itself, its SAR provides a foundational understanding of how modifications to the pyrazine ring impact antimycobacterial activity. The pyrazine ring is essential for its activity, and the drug acts as a prodrug, being converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. docsity.comwikipedia.orgresearchgate.net This conversion is favored in the acidic environment of tuberculous lesions. researchgate.netatsjournals.org Modifications to the carboxamide group or the pyrazine ring generally lead to a loss of activity, highlighting the specific structural requirements for its mechanism of action. researchgate.net For instance, the 5-chloro derivative of pyrazinamide has shown potent inhibition of the fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis. researchgate.net

In the realm of oncology, pyrazine N-oxide derivatives have emerged as promising allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key oncoprotein. nih.gov A recent study detailed the discovery of a novel series of pyrazine N-oxide derivatives as potent SHP2 inhibitors. nih.gov The SAR studies revealed that the pyrazine N-oxide scaffold plays a crucial role in binding to the allosteric site of SHP2, forming a strong and stable hydrogen bond with the arginine 111 residue. nih.gov Compound C5 from this series, a highly potent and selective SHP2 allosteric inhibitor, demonstrated significant antiproliferative effects on cancer cell lines and induced apoptosis by downregulating the SHP2-mediated ERK signaling pathway. nih.gov

Further SAR studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that the pyrazine moiety, when combined with other functionalities like piperonal (B3395001), can enhance interactions with cancer targets, potentially through additional hydrogen bonding sites. researchgate.net

The following table summarizes the structure-activity relationships of selected pyrazine and this compound derivatives:

| Compound/Series | Therapeutic Area | Key Structural Features and SAR Insights |

| Pyrazinamide | Antitubercular | The pyrazine ring and the carboxamide group are essential for activity. It is a prodrug converted to pyrazinoic acid at acidic pH. Modifications often lead to reduced or loss of activity. docsity.comresearchgate.net |

| 5-Chloropyrazinamide | Antitubercular | The 5-chloro substitution enhances the inhibition of FAS-I in M. tuberculosis. researchgate.net |

| Pyrazine N-oxide-based SHP2 inhibitors (e.g., C5) | Anticancer | The pyrazine N-oxide scaffold forms a critical hydrogen bond with Arg111 in the allosteric site of SHP2. The overall structure contributes to high potency and selectivity. nih.gov |

| Imidazo[1,2-a]pyrazine-piperonal hybrids | Anticancer | The combination of the pyrazine and piperonal moieties appears to enhance interactions with cancer cell targets. researchgate.net |

Natural Product-Pyrazine Hybrids

The hybridization of natural products with the pyrazine scaffold represents a promising strategy in drug discovery. This approach aims to combine the potent biological activity of a natural product with the favorable pharmacokinetic properties and synthetic accessibility of the pyrazine moiety. mdpi.comnih.govresearchgate.net Such hybrids have often demonstrated enhanced pharmacodynamic activity and reduced toxicity compared to the parent natural compounds. mdpi.comnih.gov

A comprehensive review of natural product-pyrazine hybrids published between 2000 and 2023 highlighted their broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. mdpi.comnih.gov

One notable example is the hybridization of paeonol (B1678282), a natural product with anti-inflammatory properties, with a pyrazine structure. While paeonol itself shows modest anti-inflammatory activity, a paeonol-pyrazine hybrid, compound 37 , exhibited significantly enhanced inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages. mdpi.com

In the anticancer domain, hybrids of coumarin (B35378) and pyrazine have been investigated. For instance, arylated imidazo[1,2-α]pyrazine–coumarin hybrids 101 and 102 displayed significant antitumor activity. mdpi.com Similarly, chalcone-pyrazine hybrids have shown promising cytotoxic effects against various cancer cell lines. mdpi.com

The table below presents selected examples of natural product-pyrazine hybrids and their biological activities:

| Hybrid Class | Example Compound(s) | Natural Product Origin | Biological Activity |

| Paeonol-Pyrazine Hybrids | Compound 37 | Paeonol | Anti-inflammatory: Showed 56.32% inhibition of LPS-induced NO overexpression at 20 μM. mdpi.com |

| Coumarin-Pyrazine Hybrids | Compounds 101 & 102 | Coumarin | Anticancer: Exhibited significant antitumor activity at a concentration of 10 μM. mdpi.com |

| Cinnamic acid-Pyrazine Hybrids | Compounds 1-33 | Cinnamic acid | Varied biological activities including potential anticancer and anti-inflammatory properties. researchgate.net |

| Chalcone-Pyrazine Hybrids | Compounds 46-67 | Chalcone | Anticancer: Showed activity against various cancer cell lines. mdpi.com |

The development of these hybrid molecules underscores the utility of the pyrazine scaffold as a molecular platform for optimizing the therapeutic potential of natural products. mdpi.com

Advanced Applications and Emerging Research Areas

Pyrazine (B50134) 1-Oxides in Material Science